molecular formula C28H32Cl2FN3O3 B10823719 (2'R,3R,3'S,5'S)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(3-hydroxy-3-methylcyclobutyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide

(2'R,3R,3'S,5'S)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(3-hydroxy-3-methylcyclobutyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide

Cat. No.: B10823719
M. Wt: 548.5 g/mol
InChI Key: MZBOZBMARIQZGX-VVWWDXNASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MI-888 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a spirooxindole core, which is a common structural motif in MDM2 inhibitors. The synthetic route typically involves:

Industrial Production Methods

Industrial production of MI-888 would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for key steps, as well as the development of robust purification methods to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

MI-888 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically derivatives of MI-888 with modified functional groups that can enhance its pharmacological properties.

Scientific Research Applications

MI-888 has a wide range of applications in scientific research:

Mechanism of Action

MI-888 exerts its effects by binding to the MDM2 protein, thereby preventing it from interacting with p53. This interaction is crucial because MDM2 is a negative regulator of p53, a tumor suppressor protein. By inhibiting the MDM2-p53 interaction, MI-888 stabilizes and activates p53, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MI-888

MI-888 stands out due to its superior pharmacokinetic profile and enhanced in vivo efficacy. It has shown the ability to achieve rapid, complete, and durable tumor regression in preclinical models, making it one of the most potent MDM2 inhibitors reported to date .

Properties

Molecular Formula

C28H32Cl2FN3O3

Molecular Weight

548.5 g/mol

IUPAC Name

(2'R,3R,3'S,5'S)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(3-hydroxy-3-methylcyclobutyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide

InChI

InChI=1S/C28H32Cl2FN3O3/c1-26(2,3)13-20-28(17-9-8-14(29)10-19(17)33-25(28)36)21(16-6-5-7-18(30)22(16)31)23(34-20)24(35)32-15-11-27(4,37)12-15/h5-10,15,20-21,23,34,37H,11-13H2,1-4H3,(H,32,35)(H,33,36)/t15?,20-,21-,23+,27?,28+/m0/s1

InChI Key

MZBOZBMARIQZGX-VVWWDXNASA-N

Isomeric SMILES

CC1(CC(C1)NC(=O)[C@H]2[C@@H]([C@]3([C@@H](N2)CC(C)(C)C)C4=C(C=C(C=C4)Cl)NC3=O)C5=C(C(=CC=C5)Cl)F)O

Canonical SMILES

CC1(CC(C1)NC(=O)C2C(C3(C(N2)CC(C)(C)C)C4=C(C=C(C=C4)Cl)NC3=O)C5=C(C(=CC=C5)Cl)F)O

Origin of Product

United States

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